BenchChemオンラインストアへようこそ!

Quinagolide HCl

Endocrinology Pharmacology Clinical Research

Quinagolide HCl (CV 205-502, Norprolac) is a non-ergot, selective dopamine D2 receptor agonist (Ki=0.52 nM) engineered for hyperprolactinemia and prolactinoma research where ergot-derived agonists introduce confounding off-target effects. It normalizes prolactin in 36% of bromocriptine-resistant and 58% of bromocriptine-intolerant models, achieves 100% tumor shrinkage in comparative pituitary adenoma studies, and carries a >75% lower adverse-effect burden versus bromocriptine — critical for long-term in vivo dosing with minimal stress artifacts. Its distinct post-withdrawal recurrence profile (5±1 weeks vs. 14±7 weeks for cabergoline) makes it uniquely suited for disease-recurrence research. Available in ≥98% purity with global shipping.

Molecular Formula C20H34ClN3O3S
Molecular Weight 432.0 g/mol
Cat. No. B8082512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinagolide HCl
Molecular FormulaC20H34ClN3O3S
Molecular Weight432.0 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
InChIInChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1
InChIKeyDVLKVIJLALMCBQ-VENMBWNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinagolide HCl: Selective D2 Dopamine Agonist for Hyperprolactinemia and Prolactinoma Research


Quinagolide Hydrochloride (INN, BAN; also known as CV 205-502, brand name Norprolac) is a potent and orally active, non-ergot-derived selective dopamine D2 receptor agonist [1]. It is classified as an octahydrobenzo(g)quinoline derivative [1]. Quinagolide is primarily utilized in research settings to investigate prolactin inhibition, hyperprolactinemia, and prolactin-secreting pituitary adenomas (prolactinomas) [2]. Its mechanism of action involves selective binding to D2 receptors on lactotroph cells in the anterior pituitary gland, leading to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and subsequent suppression of prolactin secretion and synthesis [2].

Why Quinagolide HCl Cannot Be Generically Substituted with Other Dopamine Agonists


Scientific and industrial selection of dopamine agonists for hyperprolactinemia research cannot rely on generic class substitution due to significant and quantifiable differences in their pharmacological profiles. While compounds like bromocriptine and cabergoline also act on D2 receptors, they are ergot-derived and exhibit distinct receptor binding affinities, pharmacokinetic properties, and side effect profiles. For instance, cabergoline is known for its exceptionally long half-life, leading to prolonged prolactin suppression after withdrawal, whereas bromocriptine, despite comparable efficacy, has a higher incidence of adverse events [1]. Quinagolide, as a non-ergot derivative, offers a unique therapeutic option with a specific D2 receptor affinity (Ki=0.52 nM) [2] that differentiates it from its ergot-based counterparts, directly impacting research outcomes, clinical translatability, and patient tolerability in relevant models [3]. This evidence guide quantifies these critical differentiators to inform precise compound selection.

Quantitative Evidence for Quinagolide HCl: Head-to-Head Comparator Data


Comparative Prolactin Normalization: Quinagolide HCl vs. Cabergoline in Clinical Trials

In a direct head-to-head clinical trial, quinagolide demonstrated significant prolactin-normalizing capability, though with a quantified difference in efficacy compared to cabergoline. A randomized cross-over study in hyperprolactinemic patients showed that after 12 weeks, cabergoline (0.5 mg twice weekly) normalized prolactin levels (<20 ng/ml) in 90% of patients, while quinagolide (75 µg once daily) normalized levels in 75% of patients (p<0.05) [1]. A separate cross-over study confirmed this trend, with mean PRL levels of 10.7 ± 3.7 µg/L for cabergoline vs. 25.0 ± 7.7 µg/L for quinagolide (p<0.05) after 12 weeks [2].

Endocrinology Pharmacology Clinical Research

Quinagolide HCl Efficacy in Bromocriptine-Resistant and -Intolerant Populations

Quinagolide provides a quantifiable therapeutic alternative for patients who fail or cannot tolerate first-line therapy with bromocriptine. A meta-analysis of published reports found that quinagolide normalized prolactin levels in 36% of patients with bromocriptine resistance (16% at doses ≤225 µg/day, plus an additional 20% at higher doses up to 600 µg/day) [1]. In patients who were intolerant of bromocriptine, quinagolide normalized prolactin in 58% of cases at doses ≤225 µg/day [1].

Endocrinology Drug Resistance Clinical Pharmacology

Comparative Tumor Shrinkage: Quinagolide HCl in Macroprolactinoma Management

Quinagolide demonstrates a high rate of tumor shrinkage in macroprolactinomas, which is a critical endpoint for research in pituitary oncology. In a comparative study evaluating different dopamine agonist formulations in 34 patients with macroprolactinoma, quinagolide (CV 205-502) achieved significant tumor shrinkage in 16 out of 16 patients (100%) treated [1]. This compared to 7 out of 8 (88%) for injectable bromocriptine (BRC-LAR) and 9 out of 10 (90%) for slow-release oral bromocriptine (BRC-SRO) [1].

Oncology Neuroscience Endocrinology

Side Effect Profile and Tolerability: Quinagolide HCl vs. Bromocriptine

A key differentiator for quinagolide is its improved side effect profile compared to the older ergot-derivative, bromocriptine. In a 6-year study, among a subgroup of 35 patients who had previously taken bromocriptine, treatment with quinagolide resulted in a greater than 75% reduction in the incidence of nausea, vomiting, dizziness, and drowsiness [1]. A separate systematic review and meta-analysis pooled data from 827 patients and found the overall proportion of adverse effects with quinagolide was 13% (95% CI: 11%–16%) [2].

Pharmacovigilance Clinical Pharmacology Drug Safety

Receptor Binding Affinity and Selectivity: Quinagolide HCl vs. Class

Quinagolide's pharmacological differentiation is underpinned by its high affinity and selectivity for the D2 receptor. Its inhibition constant (Ki) at the D2(High) receptor is 0.52 nM [1]. For class-level comparison, bromocriptine has a D2(High) Ki of 0.9 nM [1]. This indicates a nearly 2-fold higher affinity for quinagolide at this receptor subtype. Furthermore, as a non-ergot derivative, quinagolide lacks the structural motif associated with the pleiotropic receptor interactions (e.g., with serotonergic and adrenergic receptors) and specific adverse effects (e.g., fibrotic valvulopathy) of ergot-based agonists like bromocriptine and cabergoline [2].

Molecular Pharmacology Receptor Binding Chemical Biology

Quinagolide HCl: Ideal Research and Industrial Application Scenarios Based on Evidence


Investigating Second-Line or Rescue Therapy for Hyperprolactinemia in Resistant/Intolerant Models

As evidenced by its ability to normalize prolactin in 36% of bromocriptine-resistant and 58% of bromocriptine-intolerant patients [1], Quinagolide HCl is the ideal compound for designing and validating in vivo models of treatment-resistant hyperprolactinemia. This scenario is directly supported by data showing a clear therapeutic niche not fully addressed by bromocriptine.

Longitudinal Studies of Macroprolactinoma Tumor Shrinkage and Recurrence

The 100% tumor shrinkage rate observed in a comparative study [2] positions Quinagolide HCl as a highly effective tool for long-term in vivo studies examining the effects of D2 agonism on pituitary tumor biology. Furthermore, its distinct recurrence profile after withdrawal, with hyperprolactinemia returning after a mean of 5 ± 1 weeks compared to 14 ± 7 weeks for cabergoline [3], makes it uniquely suitable for research into mechanisms of treatment withdrawal and disease recurrence.

Pharmacology Studies Requiring High D2 Receptor Selectivity and Reduced Ergot-Associated Off-Target Effects

For research focused on isolating the downstream effects of selective D2 receptor activation, Quinagolide HCl is the preferred agonist. Its non-ergot structure and high D2 affinity (Ki=0.52 nM) [4] provide a cleaner pharmacological profile compared to ergot-derivatives like bromocriptine or cabergoline. This is critical in studies of cell signaling, gene expression, or receptor trafficking where pleiotropic effects would confound interpretation.

Development of Long-Term Tolerable Dosing Regimens in Preclinical Models

Given the substantial improvement in side effect profile—specifically, a >75% reduction in nausea, vomiting, dizziness, and drowsiness compared to bromocriptine [5]—Quinagolide HCl is the compound of choice for designing long-term dosing studies in animal models where maintaining animal welfare and minimizing stress-induced confounding variables are paramount for data integrity.

Quote Request

Request a Quote for Quinagolide HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.